(R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Overview
Description
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of a fluorophenyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylacetic acid as the starting material.
Chiral Resolution: The racemic mixture of 3-amino-4-(4-fluorophenyl)butanoic acid is resolved using chiral resolution agents to obtain the (R)-enantiomer.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is compared with similar compounds such as (S)-3-Amino-4-(4-fluorophenyl)butanoic acid and other fluorophenyl derivatives. Its uniqueness lies in its chirality and specific biological activity, which differentiates it from its enantiomer and other structurally related compounds.
Comparison with Similar Compounds
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid
3-Amino-4-fluorophenylboronic acid
(R)-3-Amino-3-(4-fluorophenyl)propanoic acid
This comprehensive overview highlights the significance of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid in various scientific and industrial applications
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Properties
IUPAC Name |
(3R)-3-amino-4-(4-fluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAZHPYPJNEKID-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420717 | |
Record name | AG-H-04452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763073-51-4 | |
Record name | AG-H-04452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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